molecular formula C11H14FNO B1440691 2-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1286273-26-4

2-(Cyclopentyloxy)-3-fluoroaniline

Cat. No.: B1440691
CAS No.: 1286273-26-4
M. Wt: 195.23 g/mol
InChI Key: ULSCITQOALEXNU-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-3-fluoroaniline is an organic compound that features a cyclopentyloxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline typically involves the introduction of the cyclopentyloxy group and the fluorine atom onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring using a fluorinating agent such as potassium fluoride. The cyclopentyloxy group can be introduced via an etherification reaction using cyclopentanol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution and etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the cyclopentyloxy group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the molecular target .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-4-fluoroaniline: Similar structure but with the fluorine atom in a different position.

    2-(Cyclopentyloxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(Cyclopentyloxy)-3-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

2-(Cyclopentyloxy)-3-fluoroaniline is unique due to the specific positioning of the fluorine atom and the cyclopentyloxy group on the aniline ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopentyloxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSCITQOALEXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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